

An In-depth Technical Guide to 2-chloro-N,N-dimethylisonicotinamide

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Compound of Interest

Compound Name:	2-chloro-N,N-dimethylisonicotinamide
Cat. No.:	B1350372

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of **2-chloro-N,N-dimethylisonicotinamide**, a substituted pyridine carboxamide of interest in medicinal chemistry. Due to the limited availability of direct research on this specific compound, this guide extrapolates information from closely related analogues, particularly its isomer 2-chloro-N,N-dimethylnicotinamide and other isonicotinamide derivatives. The guide covers putative synthetic routes, potential biological activities, and plausible mechanisms of action, with a focus on detailed experimental protocols and data presented in a comparative format. All discussions on biological effects and signaling pathways are based on the known activities of structurally similar compounds and should be considered as areas for future investigation for **2-chloro-N,N-dimethylisonicotinamide**.

Chemical Identity and Properties

2-chloro-N,N-dimethylisonicotinamide is a derivative of isonicotinic acid, featuring a chlorine atom at the 2-position and a dimethylamide group at the 4-position of the pyridine ring. While specific experimental data for this compound is scarce in the public domain, its properties can be inferred from its structure and comparison with its isomer, 2-chloro-N,N-dimethylnicotinamide.

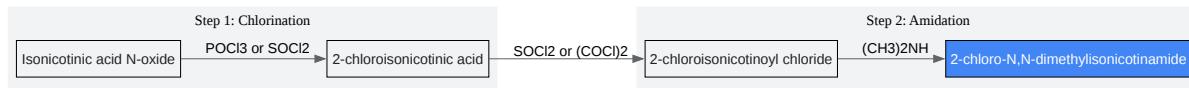
Property	Predicted/Inferred Value for 2-chloro-N,N-dimethylisonicotinamide	Reported Value for 2-chloro-N,N-dimethylnicotinamide
Molecular Formula	C ₈ H ₉ ClN ₂ O	C ₈ H ₉ ClN ₂ O
Molecular Weight	184.63 g/mol	184.63 g/mol
Appearance	Likely a white to off-white solid	-
Melting Point	Not available	Not available
Boiling Point	Not available	Not available
Solubility	Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol.	-
CAS Number	Not assigned	52943-21-2

Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis of **2-chloro-N,N-dimethylisonicotinamide** has not been prominently reported. However, based on established synthetic methodologies for analogous pyridine carboxamides, a plausible two-step synthetic route can be proposed. This route involves the chlorination of isonicotinic acid followed by amidation with dimethylamine.

Proposed Synthetic Pathway

A likely synthetic pathway for **2-chloro-N,N-dimethylisonicotinamide** is outlined below. It begins with the conversion of a suitable isonicotinic acid precursor to an activated form, such as an acid chloride, which then reacts with dimethylamine.



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Caption: Proposed two-step synthesis of **2-chloro-N,N-dimethylisonicotinamide**.

Detailed Experimental Protocols (Analogous)

The following protocols are adapted from the synthesis of the closely related isomer, 2-chloro-N,N-dimethylnicotinamide, and other substituted pyridine carboxamides. These should serve as a starting point for the synthesis of the title compound.

Protocol 1: Synthesis of 2-chloroisonicotinic acid from Isonicotinic acid N-oxide (Analogous to Nicotinic Acid Chlorination)

- Materials: Isonicotinic acid N-oxide, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), triethylamine.
- Procedure:
 - To a stirred suspension of isonicotinic acid N-oxide in a suitable solvent (e.g., chloroform or neat POCl₃), slowly add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at room temperature.
 - If necessary, an organic base such as triethylamine can be added dropwise to facilitate the reaction.
 - The reaction mixture is then heated to reflux for several hours (typically 2-4 hours) and monitored by thin-layer chromatography (TLC).
 - After completion, the excess chlorinating agent is removed under reduced pressure.

- The residue is carefully quenched with ice-water and the pH is adjusted to precipitate the 2-chloroisonicotinic acid.
- The solid product is collected by filtration, washed with cold water, and dried.

Protocol 2: Synthesis of **2-chloro-N,N-dimethylisonicotinamide** from 2-chloroisonicotinic acid

- Materials: 2-chloroisonicotinic acid, thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$), dimethylamine (solution in THF or as a gas), an appropriate organic solvent (e.g., dichloromethane, THF), and a non-nucleophilic base (e.g., triethylamine).
- Procedure:
 - Suspend 2-chloroisonicotinic acid in an inert solvent such as dichloromethane.
 - Add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the formation of the acid chloride.
 - Stir the reaction mixture at room temperature for 1-2 hours until the conversion to the acid chloride is complete (monitored by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride).
 - In a separate flask, dissolve dimethylamine in the same solvent and cool to 0 °C.
 - Slowly add the freshly prepared 2-chloroisonicotinoyl chloride solution to the dimethylamine solution.
 - Allow the reaction to warm to room temperature and stir for several hours.
 - Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
 - Purification can be achieved by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

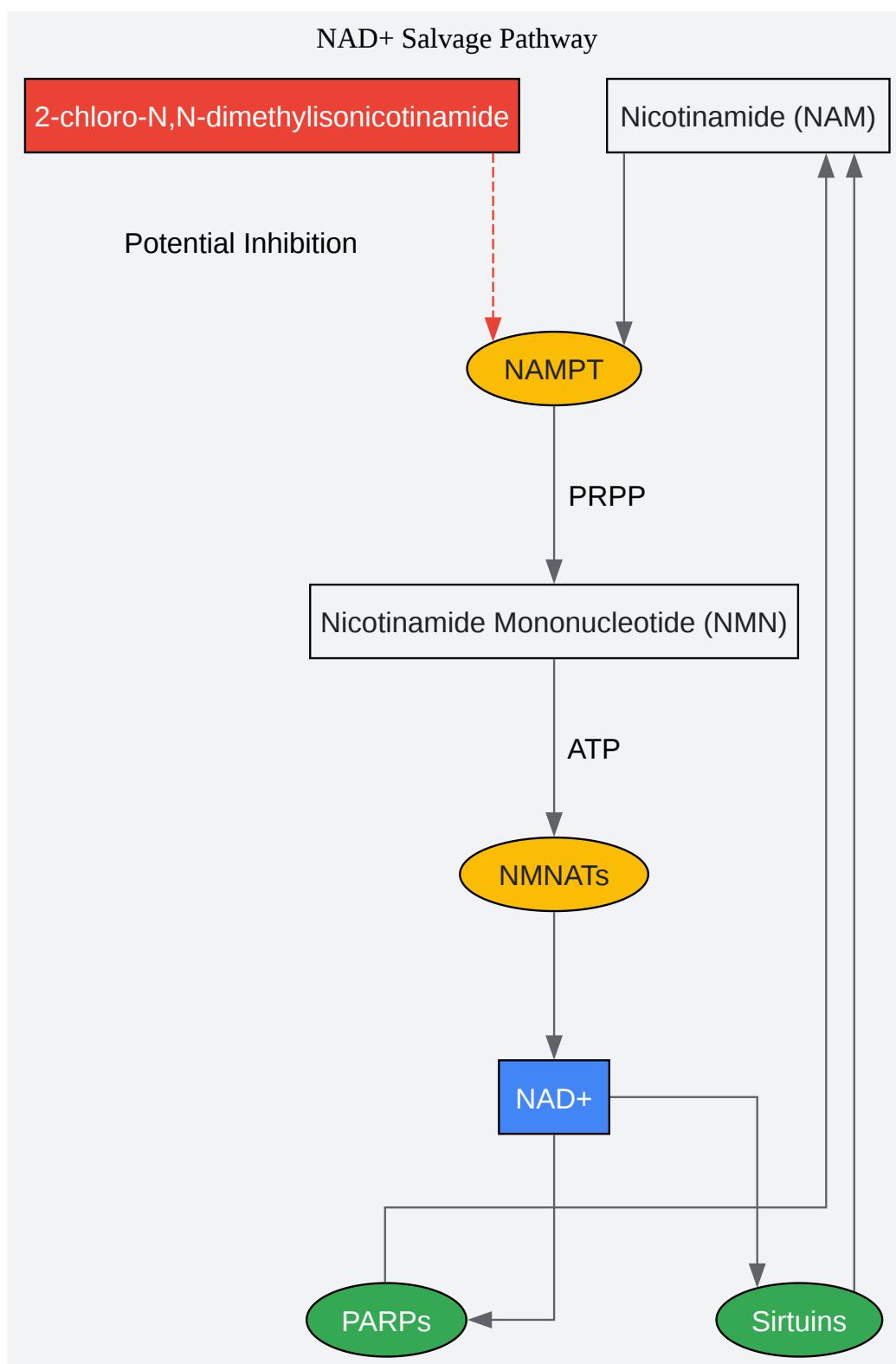
Direct biological studies on **2-chloro-N,N-dimethylisonicotinamide** are not available in the current literature. However, the isonicotinamide and nicotinamide scaffolds are present in numerous biologically active molecules. Their derivatives have shown a wide range of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Analogous Biological Activities

- **Antimicrobial Activity:** Many pyridine derivatives exhibit antimicrobial properties. The presence of a chlorine atom can enhance this activity. It is plausible that **2-chloro-N,N-dimethylisonicotinamide** could be investigated for its effects against various bacterial and fungal strains.
- **Anticancer Activity:** Nicotinamide and its derivatives are crucial in cellular metabolism, particularly in the NAD⁺ salvage pathway.^{[1][2]} Dysregulation of this pathway is observed in many cancers. Some nicotinamide analogs act as inhibitors of enzymes like nicotinamide phosphoribosyltransferase (NAMPT), which is a promising target in oncology.^[1] It is conceivable that **2-chloro-N,N-dimethylisonicotinamide** could interact with enzymes in this pathway.
- **Enzyme Inhibition:** The pyridine carboxamide structure is a common motif in various enzyme inhibitors. Depending on its three-dimensional conformation, **2-chloro-N,N-dimethylisonicotinamide** could potentially inhibit kinases, polymerases, or other enzymes involved in cellular signaling.

Potential Involvement in the NAD⁺ Salvage Pathway

Nicotinamide is a key precursor in the NAD⁺ salvage pathway, which is essential for maintaining cellular NAD⁺ levels.^{[3][4]} NAD⁺ is a critical coenzyme for numerous metabolic reactions and a substrate for enzymes like sirtuins and PARPs, which are involved in DNA repair, stress resistance, and metabolic regulation.^[1] Isonicotinamide, as an isomer of nicotinamide, and its derivatives could potentially interfere with this pathway.

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Caption: Potential interaction of **2-chloro-N,N-dimethylisonicotinamide** with the NAD⁺ salvage pathway.

This diagram illustrates the core NAD⁺ salvage pathway and a hypothetical inhibitory action of **2-chloro-N,N-dimethylisonicotinamide** on the rate-limiting enzyme, NAMPT. Such inhibition would lead to a depletion of cellular NAD⁺, affecting the function of NAD⁺-dependent enzymes and potentially leading to cytotoxic effects in cancer cells that are highly reliant on this pathway.

Quantitative Data (Analogous Compounds)

Specific quantitative data for **2-chloro-N,N-dimethylisonicotinamide** is not available. The following table summarizes typical yields for the synthesis of the related compound, 2-chloro-N,N-dimethylnicotinamide, as reported in the literature. This data can provide a benchmark for the expected efficiency of the proposed synthesis.

Starting Material	Reaction	Product	Yield (%)	Reference
2-chloronicotinic acid	Chlorination with SOCl ₂ followed by reaction with dimethylamine	2-chloro-N,N-dimethylnicotinamide	~95%	Patent CN101693687B
2-chloro-3-trichloromethylpyridine	Reaction with dimethylamine in water	2-chloro-N,N-dimethylnicotinamide	up to 98.5%	Patent CN101693687B

Conclusion and Future Directions

2-chloro-N,N-dimethylisonicotinamide represents an under-investigated molecule with potential for biological activity based on its structural similarity to other pharmacologically relevant pyridine carboxamides. This guide provides a foundational overview by extrapolating from the available literature on its isomers and related compounds.

Future research should focus on:

- Definitive Synthesis and Characterization: Developing and optimizing a reliable synthetic route for **2-chloro-N,N-dimethylisonicotinamide** and fully characterizing the compound using modern analytical techniques (NMR, MS, IR, and elemental analysis).
- Biological Screening: Conducting comprehensive in vitro screening to assess its potential antimicrobial, anticancer, and enzyme inhibitory activities.
- Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific molecular targets and signaling pathways affected by the compound, with a particular focus on the NAD⁺ metabolic pathways.

The information presented herein serves as a valuable resource for researchers initiating studies on this and related compounds, providing a structured framework for synthesis and biological evaluation.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-chloro-N,N-dimethylisonicotinamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1350372#literature-review-of-2-chloro-n-n-dimethylisonicotinamide>]

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